Cas no 2309454-49-5 (methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate)
Il composto methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate è un estere metilico caratterizzato da una struttura molecolare complessa, che combina un nucleo di imidazolo bromurato con un sistema spirociclico ossa-aza. La presenza del gruppo bromo in posizione 4 dell’anello imidazolico conferisce reattività verso sostituzioni nucleofile, mentre il sistema spirociclico offre rigidità strutturale, utile per modulare proprietà farmacocinetiche. L’estere metilico ne facilita la solubilità in solventi organici, rendendolo adatto a sintesi successive. Questo composto è potenzialmente interessante in ambito farmaceutico come intermedio per lo sviluppo di molecole bioattive, grazie alla sua versatilità chimica e alla possibilità di ulteriori funzionalizzazioni.
2309454-49-5 structure
Product Name:methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate
Numero CAS:2309454-49-5
MF:C13H18BrN3O4
MW:360.203722476959
CID:6271943
PubChem ID:165801614
Update Time:2025-10-29
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate
- 2309454-49-5
- EN300-7429519
-
- Inchi: 1S/C13H18BrN3O4/c1-17-3-9(14)16-11(17)13(20-4-10(18)19-2)5-12(21-8-13)6-15-7-12/h3,15H,4-8H2,1-2H3
- Chiave InChI: KQSHLCALGLLAEK-UHFFFAOYSA-N
- Sorrisi: BrC1=CN(C)C(C2(COC3(CNC3)C2)OCC(=O)OC)=N1
Proprietà calcolate
- Massa esatta: 359.04807g/mol
- Massa monoisotopica: 359.04807g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.3
- Superficie polare topologica: 74.6Ų
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7429519-0.05g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 0.05g |
$1851.0 | 2025-03-11 | |
| Enamine | EN300-7429519-0.1g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 0.1g |
$1939.0 | 2025-03-11 | |
| Enamine | EN300-7429519-0.25g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 0.25g |
$2027.0 | 2025-03-11 | |
| Enamine | EN300-7429519-0.5g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 0.5g |
$2115.0 | 2025-03-11 | |
| Enamine | EN300-7429519-1.0g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 1.0g |
$2203.0 | 2025-03-11 | |
| Enamine | EN300-7429519-2.5g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 2.5g |
$4319.0 | 2025-03-11 | |
| Enamine | EN300-7429519-5.0g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 5.0g |
$6390.0 | 2025-03-11 | |
| Enamine | EN300-7429519-10.0g |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate |
2309454-49-5 | 95.0% | 10.0g |
$9474.0 | 2025-03-11 |
methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
2309454-49-5 (methyl 2-{[7-(4-bromo-1-methyl-1H-imidazol-2-yl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti